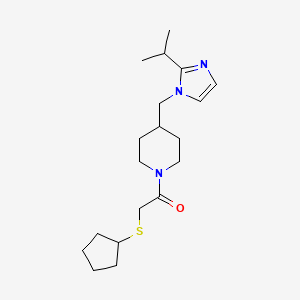

![molecular formula C17H13N5O2S B2426162 8-amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile CAS No. 627057-53-8](/img/structure/B2426162.png)

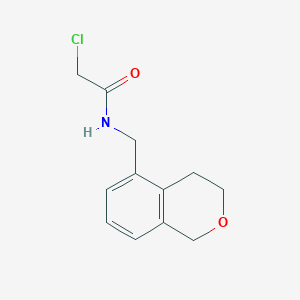

8-amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile” is a complex organic molecule. It belongs to the class of compounds known as thiazole-based heterocycles . These compounds are renowned pharmacophores in drug discovery . The molecular formula of the compound is C15H11N5O2S2 and it has an average mass of 357.410 Da .

Synthesis Analysis

Thiazole-based heterocycles, such as the compound , can be synthesized through various methods. One common method involves the cyclization of α-halo carbonyl compounds by a wide diversity of reactants attached to the N-C-S portion of the ring . Another method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo . The reaction is carried out using aqueous potassium ferricyanide as an oxidant .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple rings and functional groups. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key feature of this compound . The compound also contains a pyrano ring and a pyridine ring, both of which are common structures in bioactive compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. Thiazole-based heterocycles are known to be involved in a variety of chemical reactions, often serving as key intermediates in the synthesis of bioactive compounds .Aplicaciones Científicas De Investigación

Chemistry and Synthesis

The compound of interest, 8-Amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile, is closely related to a class of compounds that have garnered significant attention in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. One such compound, 5H-pyrano[2,3-d]pyrimidine, is a key precursor in these industries. The synthesis and application of derivatives like 5H-pyrano[2,3-d]pyrimidine have been intensively investigated due to their wide range of applicability, although the development of the main core can be challenging due to its structural existence. In a comprehensive review, the synthetic pathways employed for the development of substituted derivatives through a one-pot multicomponent reaction using diversified hybrid catalysts are covered. This includes catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, catalyst-/solvent-free conditions, and miscellaneous catalysts, highlighting the mechanism and recyclability of the catalysts. The review focuses on the application of hybrid catalysts from 1992 to 2022 for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, underscoring the compound's broader catalytic applications for the development of lead molecules (Parmar et al., 2023).

Analytical Techniques and Methodologies

Another aspect of research involving compounds similar to 8-Amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile relates to their analysis and detection in various matrices. For instance, PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) has been extensively analyzed due to its carcinogenic properties in rodents. The detection and analysis of PhIP and its metabolites are crucial for understanding its biological effects and exposures. Techniques such as liquid and gas chromatography coupled with various detection techniques like mass spectrometry, ultraviolet, or fluorescence detection have been predominantly used. The review emphasizes that liquid chromatography coupled to mass spectrometry is the method of choice for sensitive qualitative and quantitative analysis with high selectivity, reaching lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).

Biological Significance

Functional chemical groups in compounds similar to 8-Amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile have potential as sources for the synthesis of novel Central Nervous System (CNS) acting drugs. The search for such functional groups reveals that heterocycles containing nitrogen, sulfur, and oxygen atoms are significant. These compounds may have CNS effects ranging from depression through euphoria to convulsion. The review also discusses the role of chiral amines in the derivation of chiral carboxylic acids, which are components of tautomers. Some tautomers may have adverse effects like parkinsonism and Stevens Johnson syndrome, highlighting the importance of understanding the chemistry of these compounds (Saganuwan, 2017).

Direcciones Futuras

Thiazole-based heterocycles, such as the compound , are a significant area of research in medicinal chemistry due to their prevalence in bioactive compounds . Future research may focus on exploring new synthetic routes for these compounds, investigating their biological activity, and developing new drugs based on these structures .

Propiedades

IUPAC Name |

12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S/c1-20-17-22-15-13(25-17)12-11(16(23)21-15)10(8-5-3-2-4-6-8)9(7-18)14(19)24-12/h2-6,10H,19H2,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMYOVYCWRWCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

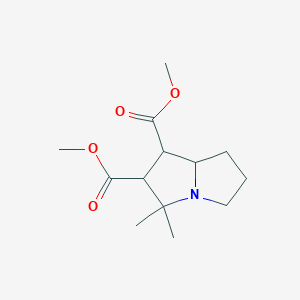

![2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2426079.png)

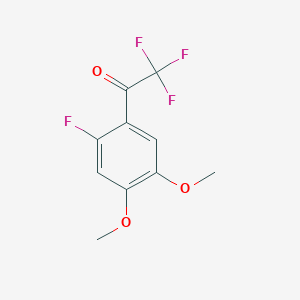

![N-(4-bromo-3-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2426081.png)

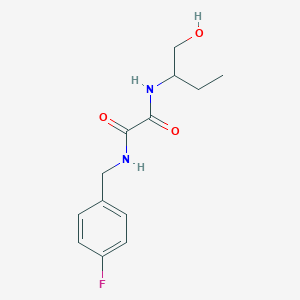

![5-Chloro-7-methylimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B2426082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2426085.png)

![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)

![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)

![[4-[(2-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2426097.png)